

Comprehensive Physicochemical Profiling and Synthetic Applications of 2-Methoxy-3,4-dimethylaniline

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Compound of Interest

Compound Name:	2-Methoxy-3,4-dimethylaniline
CAS No.:	67291-62-7
Cat. No.:	B8726549

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Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, highly substituted anilines serve as indispensable pharmacophore building blocks. **2-Methoxy-3,4-dimethylaniline** (CAS: 67291-62-7)[1] is a tetrasubstituted, electron-rich aromatic amine that provides unique steric and electronic properties. Its specific substitution pattern—an amine, an ortho-methoxy group, and two adjacent methyl groups—makes it a highly sought-after intermediate for synthesizing mixed lineage kinase (MLK) inhibitors[2] and piperazine-based systemic antihistamines[3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, intrinsic chemical reactivity, and field-proven experimental protocols for its utilization in pharmaceutical development.

Physicochemical Properties & Structural Dynamics

The physical behavior of **2-Methoxy-3,4-dimethylaniline** is dictated by the steric crowding on the benzene ring. The proximity of the C2-methoxy group to both the C1-amine and the C3-methyl group restricts free bond rotation. This steric hindrance forces the methoxy group slightly out of coplanarity with the aromatic system, subtly attenuating its resonance donation (+R effect) while maintaining its inductive withdrawal (-I effect).

Despite this crowding, the compound exhibits moderate intermolecular hydrogen bonding, which is reflected in its boiling point profile. The quantitative data, corroborated by the[4], is summarized below:

Property	Value
IUPAC Name	2-Methoxy-3,4-dimethylaniline
CAS Registry Number	67291-62-7
Molecular Formula	C9H13NO
Molecular Weight	151.208 g/mol
InChIKey	DMDXUBUYRWRGRH-UHFFFAOYSA-N
Boiling Point	85-90 °C (at 0.5 Torr)
Physical State	Liquid to low-melting solid (ambient)
Monoisotopic Mass	151.099714 Da

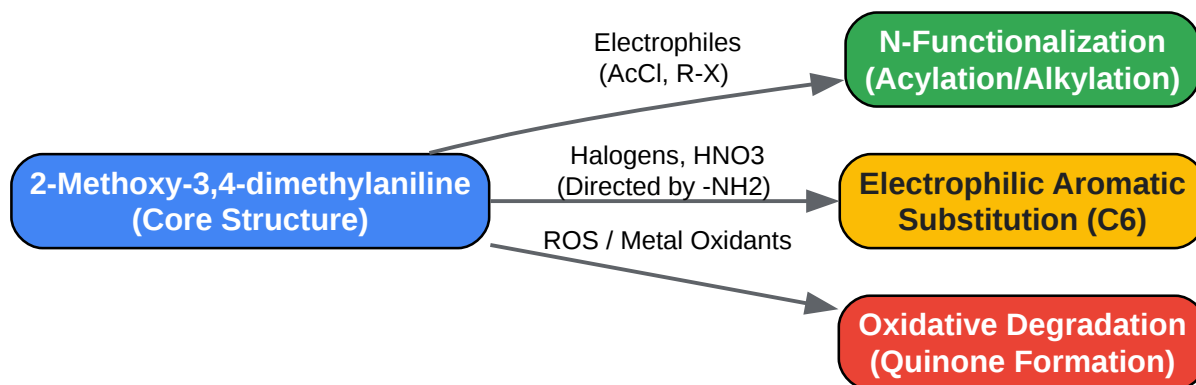
Chemical Reactivity & Mechanistic Pathways

The tetrasubstituted nature of **2-Methoxy-3,4-dimethylaniline** funnels its reactivity into highly predictable and regioselective pathways.

- **N-Functionalization (Nucleophilicity):** The primary amine is the most reactive center. The combined electron-donating effects of the two methyl groups (via hyperconjugation) and the methoxy group enrich the aromatic ring, which in turn increases the electron density on the nitrogen atom, making it a potent nucleophile for acylation and alkylation.
- **Electrophilic Aromatic Substitution (EAS):** The ring contains only two unsubstituted positions (C5 and C6). Because the amine (-NH₂) is a significantly stronger activating group than the

methoxy (-OCH₃) or methyl (-CH₃) groups, EAS is directed almost exclusively to the C6 position (ortho to the amine).

- Oxidative Degradation: Like most electron-rich anilines, this compound is highly susceptible to oxidation by reactive oxygen species (ROS) or transition metals, leading to the formation of quinones or azo-dimers.



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Figure 1: Core chemical reactivity pathways of **2-Methoxy-3,4-dimethylaniline**.

Experimental Workflows & Protocols

Protocol A: Catalytic Hydrogenation of Nitro-Precursor

To obtain high-purity **2-Methoxy-3,4-dimethylaniline**, the reduction of 2-methoxy-3,4-dimethylnitrobenzene via catalytic hydrogenation is the industry standard. This method prevents the over-reduction and halogenation side-reactions common with dissolving metal reductions (e.g., Fe/HCl).

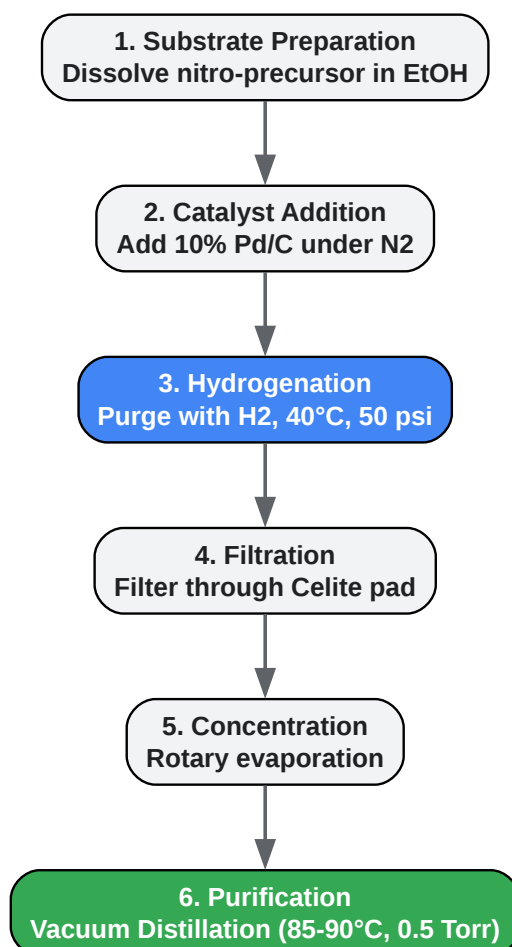
Step-by-Step Methodology:

- Substrate Preparation: Dissolve 10.0 g of 2-methoxy-3,4-dimethylnitrobenzene in 100 mL of anhydrous ethanol. Causality: Ethanol provides excellent solubility for both the nitro precursor and the resulting amine while remaining inert to hydrogenation.
- Catalyst Addition: Purge the reaction flask with Nitrogen gas (N₂). Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C). Causality: The N₂ blanket is critical; adding dry Pd/C in the

presence of ambient oxygen and ethanol vapors can cause autoignition.

- Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H_2). Stir vigorously at 40 °C under 50 psi of H_2 for 4 hours.
- Filtration: Purge the system with N_2 to remove residual H_2 . Filter the mixture through a tightly packed pad of Celite. Causality: Celite traps the fine, potentially pyrophoric Pd/C particles, ensuring safe disposal and preventing heavy metal contamination of the API.
- Concentration & Purification: Remove the ethanol via rotary evaporation. Purify the crude oil via vacuum distillation (collecting the fraction at 85-90 °C at 0.5 Torr)[4].

Self-Validation Checkpoint: Reaction completion is validated via FTIR spectroscopy. The disappearance of the asymmetric NO_2 stretch at $\sim 1530\text{ cm}^{-1}$ and the emergence of a doublet N-H stretch at 3450 cm^{-1} and 3360 cm^{-1} confirms total reduction.



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Figure 2: Standardized workflow for the catalytic reduction to **2-Methoxy-3,4-dimethylaniline**.

Protocol B: Chemoselective N-Acylation for Drug Synthesis

When incorporating this aniline into larger pharmacophores, N-acylation is frequently employed.

Step-by-Step Methodology:

- **Reaction Initiation:** Dissolve 1.0 eq of **2-Methoxy-3,4-dimethylaniline** in anhydrous Dichloromethane (DCM). Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DCM is an aprotic solvent that prevents solvolysis of the electrophile. DIPEA is a sterically hindered, non-nucleophilic base that scavenges the HCl byproduct without competing with the aniline for the acylating agent.
- **Electrophile Addition:** Cool the mixture to 0 °C using an ice bath. Dropwise add 1.1 eq of the desired acyl chloride. Causality: The 0 °C environment controls the exothermic nature of the reaction and suppresses di-acylation.
- **Quenching and Extraction:** After 2 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Self-Validation Checkpoint: An aliquot of the organic layer is analyzed via Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (2:1). Complete consumption of the highly polar aniline (lower R_f) and the appearance of the less polar amide (higher R_f) validates the reaction's progress.

Applications in Drug Development

2-Methoxy-3,4-dimethylaniline is heavily utilized in medicinal chemistry due to its distinct steric bulk and electronic profile, which can significantly enhance the binding affinity and metabolic stability of drug candidates:

- **Piperazine Derivatives:** As documented in[3], this compound is a critical building block in the synthesis of piperazine-1-carbonyl derivatives. These complex molecules function as systemic antihistamines and exhibit potent antitumorigenic properties. The steric bulk of the 3,4-dimethyl groups on the aniline moiety is crucial for locking the molecule into the correct bioactive conformation.
- **Kinase Inhibitors:** It is also employed in the synthesis of imidazopyridine compounds designed to act as Mixed Lineage Kinase (MLK) inhibitors[2]. MLKs are critical regulators of cellular signaling pathways associated with neurodegeneration and apoptosis.

Analytical Characterization Signatures

To ensure the integrity of the synthesized or procured compound, researchers should cross-reference empirical data against the following predicted analytical signatures:

Nuclear Magnetic Resonance (^1H NMR, 400 MHz, CDCl_3): The tetrasubstituted nature of the aromatic ring leaves only two vicinal protons at C5 and C6, resulting in a distinct, simple splitting pattern.

- δ 6.55 (d, $J = 8.2$ Hz, 1H, C5-H): Shielded by the para-methoxy group.
- δ 6.42 (d, $J = 8.2$ Hz, 1H, C6-H): Strongly shielded by the ortho-amino group.
- δ 3.75 (s, 3H, $-\text{OCH}_3$): Typical methoxy resonance.
- δ 3.60 (br s, 2H, $-\text{NH}_2$): Broad singlet, exchangeable with D_2O .
- δ 2.22 (s, 3H, C4- CH_3) & δ 2.15 (s, 3H, C3- CH_3): Aliphatic methyl singlets.

FTIR Spectroscopy:

- 3450 cm^{-1} , 3360 cm^{-1} : N-H stretching (asymmetric and symmetric) typical of primary anilines.
- 1220 cm^{-1} : C-O-C stretching, indicative of the aryl ether (methoxy) linkage.

References

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